molecular formula C13H23NO3 B5568803 Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate

Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate

Cat. No.: B5568803
M. Wt: 241.33 g/mol
InChI Key: LHMXIRVZMGWCLY-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 4-position of the piperidine ring and a 3-methylbutanoyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method is the acylation of piperidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl piperidine-4-carboxylate
  • Ethyl isonipecotate
  • Ethyl 1-(4-(diethylamino)benzyl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other piperidine derivatives may not be as effective .

Properties

IUPAC Name

ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-17-13(16)11-5-7-14(8-6-11)12(15)9-10(2)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXIRVZMGWCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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